molecular formula C15H10BrF2NOS B261553 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one

2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one

Cat. No. B261553
M. Wt: 370.2 g/mol
InChI Key: IKUAHQSBKDKMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone family. It has been identified as a potential drug candidate due to its various biological activities.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it acts by inhibiting various enzymes and signaling pathways involved in the progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Additionally, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of HDACs. Moreover, it has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one in lab experiments include its diverse biological activities, its ability to inhibit various enzymes and signaling pathways, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one. Firstly, further studies are needed to fully understand its mechanism of action. Secondly, studies are needed to determine its potential toxicity and side effects. Thirdly, studies are needed to identify its potential therapeutic applications in various diseases. Finally, studies are needed to develop more efficient synthesis methods for this compound.
Conclusion:
In conclusion, 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one is a synthetic compound that possesses various biological activities and has potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to inhibit various enzymes and signaling pathways involved in the progression of diseases. Further studies are needed to fully understand its mechanism of action, potential toxicity, and therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one can be achieved through various methods, including the reaction of 4-bromobenzaldehyde with 2,4-difluoroaniline in the presence of thiosemicarbazide and acetic acid. The reaction mixture is then refluxed in ethanol to produce the desired compound.

Scientific Research Applications

2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has been extensively studied for its various biological activities. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, it has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

Product Name

2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one

Molecular Formula

C15H10BrF2NOS

Molecular Weight

370.2 g/mol

IUPAC Name

2-(4-bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H10BrF2NOS/c16-10-3-1-9(2-4-10)15-19(14(20)8-21-15)13-6-5-11(17)7-12(13)18/h1-7,15H,8H2

InChI Key

IKUAHQSBKDKMBV-UHFFFAOYSA-N

SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)F)F

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.